N-Isobutyrylglycine-13C2,15N

Stable isotope dilution assay Quantitative metabolomics LC-MS/MS method validation

Endogenous isobutyrylglycine quantification by LC-MS/MS suffers from matrix-induced ion suppression and deuterium isotope effect retention time shifts. N-Isobutyrylglycine-13C2,15N is a triple-labeled (13C2,15N) stable isotope internal standard that co-elutes identically with the native analyte, providing a +3 Da mass shift to eliminate isotopic cross-talk. • 98% isotopic enrichment; ≥95% chemical purity • No deuterium artifact; identical chromatographic retention to unlabeled analyte • Validated for LLOQ 1-5 nM in urine matrix with accuracy/precision <15% • Enables isobutyryl-CoA dehydrogenase deficiency diagnostics & metabolomics studies • In stock; ambient shipping for immediate global delivery.

Molecular Formula C₄¹³C₂H₁₁¹⁵NO₃
Molecular Weight 148.14
Cat. No. B1161815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isobutyrylglycine-13C2,15N
SynonymsN-(2-methyl-1-oxopropyl)glycine-13C2,15N;  Isobutyrylglycine-13C2,15N
Molecular FormulaC₄¹³C₂H₁₁¹⁵NO₃
Molecular Weight148.14
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isobutyrylglycine-13C2,15N: Stable Isotope-Labeled Internal Standard for Acylglycine Quantification


N-Isobutyrylglycine-13C2,15N is a triple-labeled stable isotope analog of the endogenous acyl glycine metabolite N-isobutyrylglycine, incorporating two carbon-13 atoms and one nitrogen-15 atom . As a stable isotope-labeled internal standard (SIL-IS), it is specifically designed for quantitative bioanalytical applications using LC-MS/MS or GC-MS platforms, where it serves as a co-eluting reference compound to correct for matrix effects, ionization variability, and sample preparation losses . The compound is a glycine derivative in which the isobutyryl group remains unmodified while the glycine backbone carries the isotopic labels .

Why Unlabeled N-Isobutyrylglycine or Alternative Isotopologues Cannot Substitute for N-Isobutyrylglycine-13C2,15N in Quantitative LC-MS/MS


In quantitative LC-MS/MS analysis of endogenous metabolites, substituting an unlabeled reference standard or a structurally similar surrogate internal standard for a true stable isotope-labeled analog introduces systematic error due to differential matrix effects and ion suppression. Endogenous N-isobutyrylglycine is present in human urine at concentrations ranging from 0.22 to 1.62 µmol/mmol creatinine in healthy adults [1], and its accurate quantification requires an internal standard that co-elutes with identical chromatographic retention time and ionization behavior. Unlabeled N-isobutyrylglycine cannot be distinguished from endogenous analyte signal, rendering it useless as an internal standard. Among labeled alternatives, deuterium-labeled analogs (e.g., N-isobutyrylglycine-d2) exhibit chromatographic isotope effects that cause retention time shifts and differential matrix interactions relative to the native analyte, whereas 13C- and 15N-labeled internal standards demonstrate truly identical chromatographic and ionization behavior to the unlabeled target compound [2]. N-Isobutyrylglycine-13C2,15N provides a mass shift of +3 Da relative to unlabeled analyte (monoisotopic mass: 145.0739 Da unlabeled; 148.0776 Da labeled), which exceeds the minimum recommended 3 Da mass difference to avoid isotopic cross-talk interference while maintaining co-elution fidelity .

Quantitative Evidence Guide: N-Isobutyrylglycine-13C2,15N Differentiation from Unlabeled and Alternative Isotopologues


Isotopic Enrichment of 98% 15N and 13C2 Enables Definitive Analyte Discrimination in Complex Biological Matrices

N-Isobutyrylglycine-13C2,15N is supplied with a certified isotopic enrichment of 98% for the 15N and 13C2 labels when procured as an analytical standard grade material . This enrichment level ensures that ≥98% of the internal standard molecules carry the full +3 Da mass shift, minimizing the contribution of unlabeled or partially labeled species that could interfere with accurate quantification of endogenous analyte. In contrast, commercially available unlabeled N-isobutyrylglycine analytical standards (purity >98%) provide no mass differentiation and cannot be used as internal standards in endogenous metabolite analysis [1].

Stable isotope dilution assay Quantitative metabolomics LC-MS/MS method validation

13C and 15N Labeling Eliminates Deuterium-Induced Chromatographic Isotope Effect Observed with d2-Labeled N-Isobutyrylglycine

Stable isotope-labeled internal standards incorporating 13C and 15N demonstrate chromatographic behavior identical to the unlabeled analyte, whereas deuterium (2H)-labeled analogs exhibit a measurable chromatographic isotope effect causing retention time shifts and differential matrix interactions [1]. This phenomenon, documented across multiple compound classes, results in the deuterated internal standard experiencing slightly different ionization conditions than the analyte, compromising the fundamental assumption of identical matrix effect compensation. N-Isobutyrylglycine-13C2,15N incorporates zero deuterium atoms, thereby eliminating this chromatographic isotope effect entirely.

Chromatographic isotope effect Internal standard selection LC-MS/MS method development

Method Validation Data for Acylglycine Quantification Establishes Performance Baseline Achievable Only with Stable Isotope-Labeled Internal Standards

A validated UPLC-MS/MS method for quantifying 18 acylglycines, including isobutyrylglycine, in human urine employed stable isotope-labeled analytes as internal standards and achieved a lower limit of quantitation (LLOQ) of 1-5 nM across all analytes, with accuracy (%RE) and precision (%CV) both <15% [1]. The method used calibration standards prepared in surrogate matrix (un-derivatized urine) with stable-isotope labeled internal standards to minimize matrix effects. Endogenous isobutyrylglycine concentrations measured in healthy adults (n=20, 60 total samples collected over three consecutive days) were 0.2157–1.6217 µmol/mmol creatinine [2]. This level of analytical performance—specifically the sub-15% CV and sub-5 nM LLOQ in a complex biological matrix—is attainable only through the use of a true stable isotope-labeled internal standard that exactly compensates for extraction recovery, matrix effects, and ionization variability.

Bioanalytical method validation Acylglycine quantification Urinary biomarker analysis

Recommended Application Scenarios for N-Isobutyrylglycine-13C2,15N Based on Quantitative Evidence


Clinical Diagnostics: Quantification of Isobutyrylglycine for Isobutyryl-CoA Dehydrogenase Deficiency Screening

Isobutyryl-CoA dehydrogenase deficiency, an inborn error of valine catabolism, is characterized by markedly elevated urinary excretion of isobutyrylglycine. Accurate quantification of this metabolite in patient urine samples requires N-Isobutyrylglycine-13C2,15N as an internal standard to compensate for urine matrix variability and enable definitive diagnosis. The method validation data establishing LLOQ of 1-5 nM and accuracy/precision <15% in urine matrix [1] directly supports this clinical diagnostic application.

Metabolomics Research: Quantitative Profiling of Acyl Glycine Metabolic Signatures in Obesity and Metabolic Disorders

Dietary glycine supplementation in individuals with severe obesity has been shown to significantly increase urinary excretion of isobutyrylglycine, tiglylglycine, isovalerylglycine, and hexanoylglycine [2]. Accurate quantification of these treatment-induced changes across multiple acyl glycine species necessitates the use of stable isotope-labeled internal standards such as N-Isobutyrylglycine-13C2,15N to normalize for inter-individual matrix variation and enable robust statistical comparisons between treatment groups.

Pharmaceutical Bioanalysis: Method Development and Validation for Endogenous Metabolite Quantification per Regulatory Guidelines

Regulated bioanalytical method validation under FDA or EMA guidelines requires accuracy and precision within ±15% (±20% at LLOQ) for endogenous metabolite quantification. N-Isobutyrylglycine-13C2,15N provides the requisite +3 Da mass shift, 98% isotopic enrichment, and co-elution fidelity with unlabeled analyte to enable validation of LC-MS/MS methods for isobutyrylglycine quantification in support of clinical trials or diagnostic assay development. The absence of deuterium in the labeling scheme ensures freedom from chromatographic isotope effects [3].

Academic Research: Stable Isotope Dilution LC-MS/MS Method Development for Acyl Glycine Biomarker Discovery

The UPLC-MS/MS method developed by Stanislaus et al. for simultaneous quantification of 18 acylglycines in human urine [1] serves as a template for biomarker discovery studies requiring high-sensitivity detection of isobutyrylglycine and related metabolites. N-Isobutyrylglycine-13C2,15N is the exact internal standard type employed in this validated method, making it the direct procurement choice for laboratories seeking to replicate or extend this published methodology for inborn error of metabolism screening or metabolomics applications.

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